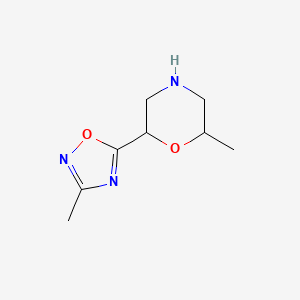
2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is a heterocyclic compound that features both a morpholine ring and an oxadiazole ring. The presence of these rings makes it an interesting subject for research in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, potentially leading to the formation of new compounds with different properties.
Substitution: The morpholine ring can participate in substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxadiazole derivatives, while substitution reactions can introduce various functional groups to the morpholine ring.
Scientific Research Applications
2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activities make it a candidate for research in drug discovery and development.
Medicine: It may be investigated for its potential therapeutic effects, particularly in treating diseases where oxadiazole derivatives have shown promise.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine exerts its effects involves interactions with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A similar compound with a different substitution pattern on the oxadiazole ring.
Morpholine Derivatives: Compounds with different substituents on the morpholine ring, which can alter their chemical and biological properties.
Uniqueness
2-Methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine is unique due to the specific combination of the morpholine and oxadiazole rings. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
2-methyl-6-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine |
InChI |
InChI=1S/C8H13N3O2/c1-5-3-9-4-7(12-5)8-10-6(2)11-13-8/h5,7,9H,3-4H2,1-2H3 |
InChI Key |
NLVBACSJZOOTRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC(O1)C2=NC(=NO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Cyclopropylmethyl)amino]butan-2-one](/img/structure/B13172990.png)
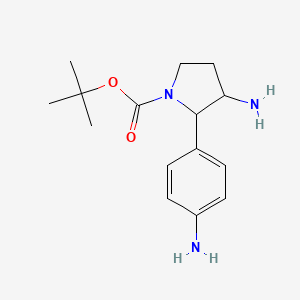
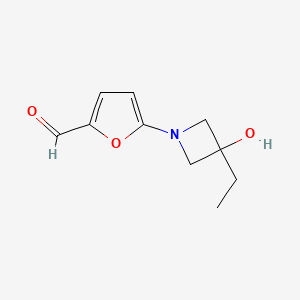
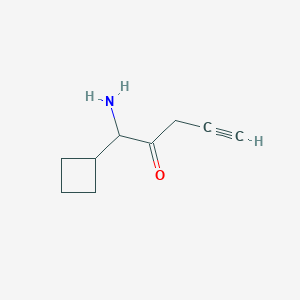
![({[3-(Bromomethyl)hexyl]oxy}methyl)benzene](/img/structure/B13173001.png)
![6-Fluoro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B13173009.png)
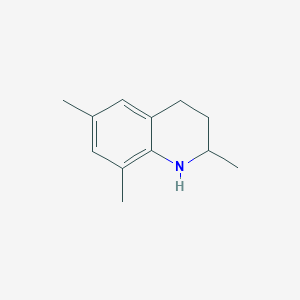
![3-Chloro-N-[3-methyl-5-(propan-2-yloxy)phenyl]propanamide](/img/structure/B13173024.png)
![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine hydrochloride](/img/structure/B13173031.png)


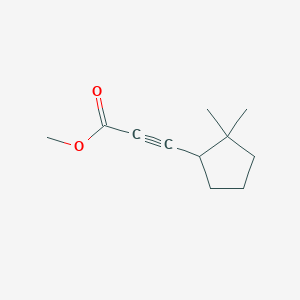
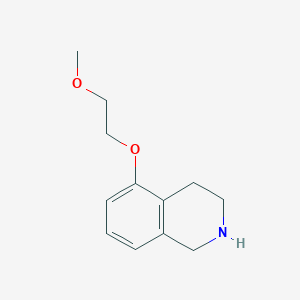
![N-[(3-aminocyclobutyl)methyl]propanamide](/img/structure/B13173080.png)
